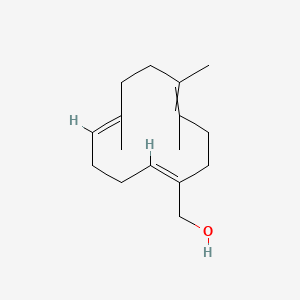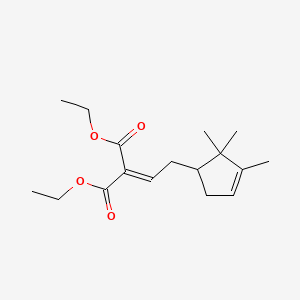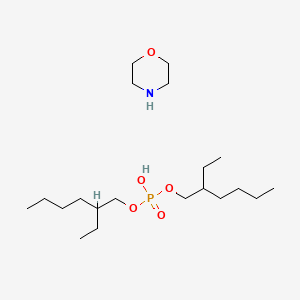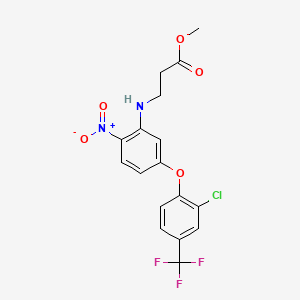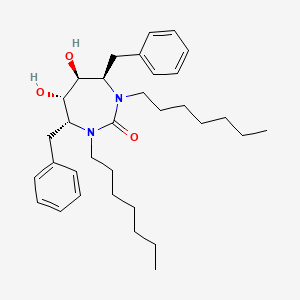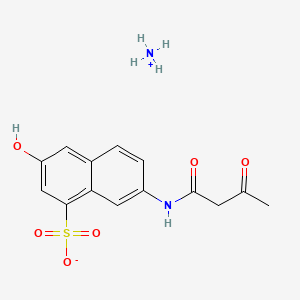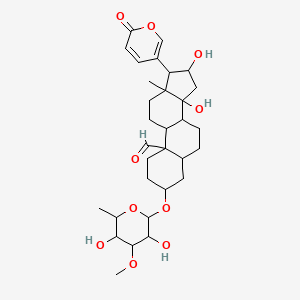
Zirconium, tetrakis(D-gluconato)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zirconium, tetrakis(D-gluconato)- is a coordination compound where zirconium is complexed with four D-gluconate ligands
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of zirconium, tetrakis(D-gluconato)- typically involves the reaction of zirconium salts, such as zirconium tetrachloride, with D-gluconic acid under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the complex. The reaction can be represented as follows:
ZrCl4+4C6H11O7H→Zr(C6H11O7)4+4HCl
Industrial Production Methods
Industrial production of zirconium, tetrakis(D-gluconato)- may involve large-scale batch or continuous processes. The key steps include the dissolution of zirconium salts in water, addition of D-gluconic acid, and pH adjustment. The product is then purified through filtration, crystallization, or other separation techniques to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
Zirconium, tetrakis(D-gluconato)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of zirconium oxides.
Reduction: Reduction reactions may involve the use of reducing agents to convert the compound into lower oxidation states of zirconium.
Substitution: Ligand substitution reactions can occur, where the D-gluconate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Ligand exchange can be facilitated by using other chelating agents or ligands in the presence of a suitable solvent.
Major Products Formed
Oxidation: Zirconium dioxide (ZrO₂) is a common product.
Reduction: Reduced zirconium species, such as zirconium(III) complexes.
Substitution: New zirconium complexes with different ligands.
科学研究应用
Zirconium, tetrakis(D-gluconato)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of zirconium-based materials and catalysts.
Biology: Investigated for its potential use in biological systems due to its biocompatibility.
Medicine: Explored for drug delivery systems and as a contrast agent in imaging techniques.
Industry: Utilized in the production of advanced ceramics, coatings, and other materials.
作用机制
The mechanism of action of zirconium, tetrakis(D-gluconato)- involves the coordination of zirconium with D-gluconate ligands, which stabilizes the metal center and enhances its reactivity. The molecular targets and pathways depend on the specific application, such as catalysis or biomedical use. In catalysis, the compound may facilitate various chemical transformations by providing active sites for reactions.
相似化合物的比较
Similar Compounds
Zirconium, tetrakis(acetylacetonate): Another zirconium complex with acetylacetonate ligands.
Zirconium, tetrakis(isopropylacetoacetate): A similar compound with isopropylacetoacetate ligands.
Uniqueness
Zirconium, tetrakis(D-gluconato)- is unique due to the presence of D-gluconate ligands, which impart specific properties such as water solubility and biocompatibility. This makes it particularly suitable for applications in biological and medical fields, where other zirconium complexes may not be as effective.
属性
CAS 编号 |
70983-41-4 |
|---|---|
分子式 |
C24H48O28Zr |
分子量 |
875.8 g/mol |
IUPAC 名称 |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid;zirconium |
InChI |
InChI=1S/4C6H12O7.Zr/c4*7-1-2(8)3(9)4(10)5(11)6(12)13;/h4*2-5,7-11H,1H2,(H,12,13);/t4*2-,3-,4+,5-;/m1111./s1 |
InChI 键 |
UYMWEKUGONMLAO-FSCNPAMSSA-N |
手性 SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O.[Zr] |
规范 SMILES |
C(C(C(C(C(C(=O)O)O)O)O)O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O.[Zr] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



